molecular formula C12H15BrN2S2 B14710396 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- CAS No. 23515-39-1

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl-

Cat. No.: B14710396
CAS No.: 23515-39-1
M. Wt: 331.3 g/mol
InChI Key: WDJQBKRNPYQTQA-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- is a chemical compound belonging to the thiadiazine family. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The compound also features a thione group (C=S) and a brominated tolyl group, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated tolyl amine with carbon disulfide and an alkyl halide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The bromine atom in the tolyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thione group and brominated tolyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl-: Similar in structure but with a butyl group instead of an ethyl group.

    2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chloro-m-tolyl)-5-ethyl-: Similar in structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the brominated tolyl group and the ethyl group may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

CAS No.

23515-39-1

Molecular Formula

C12H15BrN2S2

Molecular Weight

331.3 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C12H15BrN2S2/c1-3-14-7-15(12(16)17-8-14)10-4-5-11(13)9(2)6-10/h4-6H,3,7-8H2,1-2H3

InChI Key

WDJQBKRNPYQTQA-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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